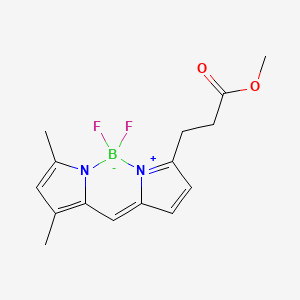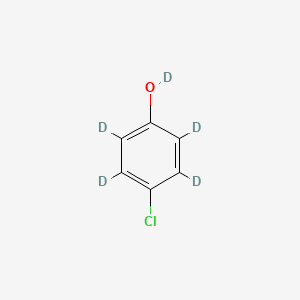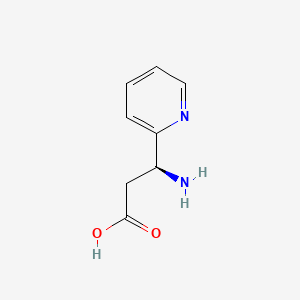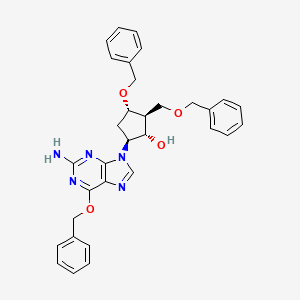
3-Bodipy-propanoic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bodipy-propanoic Acid Methyl Ester: is a derivative of the BODIPY (boron-dipyrromethene) family, known for its strong absorption and emission properties in the visible and near-infrared regions of the electromagnetic spectrum . BODIPY compounds are widely used as fluorescent probes due to their high fluorescence quantum yields, photostability, and tunable photophysical properties .
生化分析
Biochemical Properties
It is known that BODIPY derivatives, to which this compound belongs, have been used as probes in applications like imaging and sensing . They have also been employed in areas like photodynamic therapy .
Cellular Effects
BODIPY derivatives, including 3-Bodipy-propanoic Acid Methyl Ester, have been used for cellular imaging due to their strong fluorescence and supreme photostability . They tend to accumulate in the subcellular membranes due to their relatively high lipophilicity .
Molecular Mechanism
Bodipy derivatives are known to exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . This allows them to interact with various biomolecules in a unique way.
Temporal Effects in Laboratory Settings
Bodipy derivatives are known for their supreme photostability , which suggests that this compound may also exhibit similar stability.
Metabolic Pathways
Bodipy derivatives have been used in studies related to metabolic pathways .
Transport and Distribution
Due to their high lipophilicity, BODIPY derivatives tend to accumulate in the subcellular membranes .
Subcellular Localization
BODIPY derivatives, including this compound, are known to accumulate in the subcellular membranes due to their high lipophilicity . This suggests that this compound may also localize in the subcellular membranes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid Methyl Ester typically involves the condensation of a dipyrromethane with a boron source, followed by functionalization with a propanoic acid methyl ester group. One common method involves the use of InCl3 as an acid catalyst in dichloromethane (CH2Cl2) to synthesize dipyrromethanes .
Industrial Production Methods: Industrial production methods for BODIPY derivatives, including this compound, often involve large-scale organic synthesis techniques. These methods prioritize yield optimization, cost-effectiveness, and scalability. Specific details on industrial production methods for this compound are less commonly documented in publicly accessible sources.
化学反应分析
Types of Reactions: 3-Bodipy-propanoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the BODIPY core.
Substitution: Substitution reactions, particularly at the meso position, can introduce various functional groups to tailor the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized BODIPY derivatives, while substitution can introduce new functional groups, enhancing the compound’s utility in different applications .
科学研究应用
Chemistry: 3-Bodipy-propanoic Acid Methyl Ester is used as a fluorescent probe in various chemical applications, including imaging and sensing. Its strong fluorescence makes it ideal for detecting and quantifying chemical species .
Biology: In biological research, this compound is employed for cellular imaging and tracking. Its ability to stain specific cellular components, such as lipid droplets, makes it valuable for studying cellular processes .
Medicine: BODIPY derivatives, including this compound, are explored for their potential in photodynamic therapy (PDT) for cancer treatment. Their photophysical properties allow for targeted therapy with minimal side effects .
Industry: In industrial applications, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells, due to its excellent photostability and tunable emission properties .
作用机制
The mechanism of action of 3-Bodipy-propanoic Acid Methyl Ester primarily involves its photophysical properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This fluorescence is due to the electronic transitions within the BODIPY core. The compound’s ability to act as a fluorescent probe is attributed to its high fluorescence quantum yield and photostability .
Molecular Targets and Pathways: In biological applications, the compound targets specific cellular components, such as lipid droplets, by binding to them and emitting fluorescence upon excitation. This allows researchers to visualize and track cellular processes in real-time .
相似化合物的比较
BODIPY TR Methyl Ester: Another BODIPY derivative used for similar applications, but with different photophysical properties.
BODIPY 493/503: Known for its use in lipid droplet staining in live cells.
Meso-ester/acid-substituted BODIPY dyes: Functionalized with various groups to tailor their properties for specific applications.
Uniqueness: 3-Bodipy-propanoic Acid Methyl Ester stands out due to its specific functionalization with a propanoic acid methyl ester group, which can enhance its solubility and reactivity in certain applications. Its unique combination of photophysical properties and functional groups makes it a versatile tool in scientific research and industrial applications .
属性
IUPAC Name |
methyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF2N2O2/c1-10-8-11(2)19-14(10)9-13-5-4-12(6-7-15(21)22-3)20(13)16(19,17)18/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZNONDRHXQSKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OC)C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677138 |
Source


|
| Record name | Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242057-00-6 |
Source


|
| Record name | Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)](/img/new.no-structure.jpg)




![[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586543.png)
